molecular formula C11H15BrN2OS B11826539 (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol

Cat. No.: B11826539
M. Wt: 303.22 g/mol
InChI Key: RZBDQDXOAYKBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol is a chemical compound with the molecular formula C11H15BrN2OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom, a methylthio group, and a cyclopentyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol typically involves the following steps:

    Methylthiolation: The addition of a methylthio group to the pyrimidine ring.

    Cyclopentylation: The attachment of a cyclopentyl group to the pyrimidine ring.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrimidine ring.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups play a crucial role in binding to these targets, while the cyclopentyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol: Lacks the cyclopentyl group.

    (5-Chloro-2-(methylthio)pyrimidin-4-yl)methanol: Contains a chlorine atom instead of bromine.

    (5-Bromo-2-(methylthio)pyrimidin-4-yl)ethanol: Has an ethanol group instead of methanol.

Uniqueness

(5-Bromo-2-(methylthio)pyrimidin-4-yl)(cyclopentyl)methanol is unique due to the presence of the cyclopentyl group, which enhances its chemical stability and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15BrN2OS

Molecular Weight

303.22 g/mol

IUPAC Name

(5-bromo-2-methylsulfanylpyrimidin-4-yl)-cyclopentylmethanol

InChI

InChI=1S/C11H15BrN2OS/c1-16-11-13-6-8(12)9(14-11)10(15)7-4-2-3-5-7/h6-7,10,15H,2-5H2,1H3

InChI Key

RZBDQDXOAYKBGA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(C2CCCC2)O)Br

Origin of Product

United States

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